4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of two 3-fluorobenzylthio groups attached to the pyridazinone ring, along with a phenyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of 3-Fluorobenzylthio Groups: The 3-fluorobenzylthio groups can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyridazinone core with 3-fluorobenzyl halides in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Phenyl Group Addition: The phenyl group can be introduced through various methods, including the use of phenylboronic acid in a Suzuki coupling reaction with the appropriate halogenated pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyridazinone ring or the aromatic rings, potentially leading to the formation of dihydropyridazinones or reduced aromatic derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazinones and reduced aromatic derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile: Similar in structure but with hydroxyphenyl groups instead of fluorobenzyl groups.
4,5-Bis((3-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone: Similar but with chlorobenzyl groups instead of fluorobenzyl groups.
Uniqueness
4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of fluorobenzyl groups, which can impart distinct electronic and steric properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
CAS No. |
5376-24-9 |
---|---|
Molecular Formula |
C24H18F2N2OS2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4,5-bis[(3-fluorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18F2N2OS2/c25-19-8-4-6-17(12-19)15-30-22-14-27-28(21-10-2-1-3-11-21)24(29)23(22)31-16-18-7-5-9-20(26)13-18/h1-14H,15-16H2 |
InChI Key |
QIHKZJQVQOBZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=CC=C3)F)SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.